3,4-Diacetoxycinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of hydroxycinnamic acids, including compounds similar to 3,4-diacetoxycinnamic acid, can be achieved through bacterial synthesis from glucose using engineered strains of Escherichia coli. By introducing a combination of specific genes, different types of hydroxycinnamates have been synthesized with varying yields, highlighting the potential for microbial production of these compounds (An et al., 2016).
Molecular Structure Analysis
The molecular structure of hydroxycinnamic acids plays a critical role in their chemical and biological activities. For example, the photocrosslinkable biodegradable polymers derived from hydroxycinnamic acid derivatives demonstrate how structural modifications can influence the properties of these compounds. The synthesis of such derivatives involves condensation reactions and further chemical modifications, which can significantly alter their chemical behavior and physical properties (Nagata & Hizakae, 2003).
Chemical Reactions and Properties
Hydroxycinnamic acids undergo various chemical reactions, including esterification, oxidation, and reduction, which can affect their functional properties. The synthesis and properties of compounds like 4,4′-(adipoyldioxy)dicinnamic acid illustrate the reactivity of hydroxycinnamic acid derivatives and their potential for creating materials with specific characteristics (Nagata & Hizakae, 2003).
Physical Properties Analysis
The physical properties of hydroxycinnamic acids and their derivatives, such as solubility, melting points, and thermal behavior, are influenced by their molecular structure. For example, the synthesis of biodegradable polymers from hydroxycinnamic acid derivatives showcases how the incorporation of different functional groups can impact the thermal properties and degradation behavior of these materials (Nagata & Hizakae, 2003).
Scientific Research Applications
Health Benefits and Exercise Tolerance : 3,4-Dihydroxycinnamic acid (a related compound) was found to increase exercise tolerance, reduce fatigue, and exhibit antioxidant properties in rats, suggesting potential applicability in sports and health supplements for reducing exercise-associated fatigue (Novaes et al., 2012).
Antioxidant and Protective Effects : Ferulic acid, a derivative of hydroxycinnamic acid, shows promising benefits against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).
Quantification and Analysis : The importance of ferulic acid in the food industry and health markets has led to the development of various analytical methodologies for its quantification, especially considering its high antioxidant properties (Barberousse et al., 2008).
Photoreactive Nanoparticles : 3,4-diacetoxycinnamic acid-terminally conjugated poly(L-lactide) nanoparticles show potential in various applications due to their photoreactive properties, controllable size, and stability (Tran, Matsusaki, & Akashi, 2009).
Cancer Research : Hydroxycinnamic acids like ferulic acid have been studied for their potential in treating breast cancer, exhibiting selective anticancer inhibitory activity on tumor cells (Hamdan et al., 2013).
Drug Delivery and Bioavailability : Innovations in nanotechnology are being developed to enhance the bioavailability and intracellular transport of ferulic acid, indicating its potential in pharmacological therapy (Stompor-Gorący & Machaczka, 2021).
Metabolic and Pharmacokinetic Studies : Studies on the metabolism and pharmacokinetic properties of hydroxycinnamic acids provide insights into their bioavailability and potential therapeutic applications (Farrell et al., 2011).
properties
IUPAC Name |
(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIYGBWFISUTHI-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetoxycinnamic acid | |
CAS RN |
13788-48-2 | |
Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Diacetoxycinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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